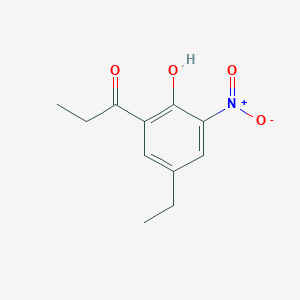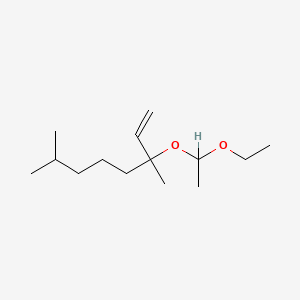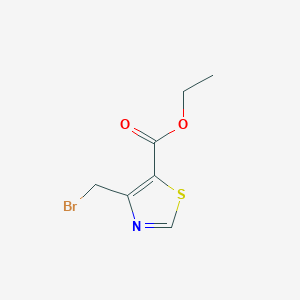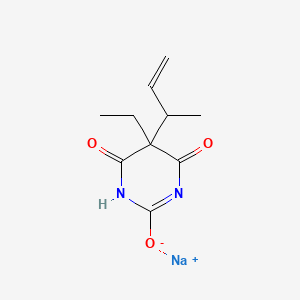![molecular formula C8H11N B13789835 8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane CAS No. 74450-44-5](/img/structure/B13789835.png)
8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is a complex organic compound with a unique tetracyclic structure. It is characterized by its rigid, cage-like framework, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or removal of oxygen.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) exerts its effects involves its interaction with molecular targets. The rigid structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI)
- Tetracyclo[4.3.0.02,5.07,9]nonane : Lacks the nitrogen atom, resulting in different chemical properties.
- Azabicyclo[3.2.1]octane : A simpler structure with fewer rings, leading to different reactivity and applications .
Uniqueness
8-Azatetracyclo[4.3.0.02,5.07,9]nonane(9CI) is unique due to its nitrogen-containing tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
74450-44-5 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
8-azatetracyclo[4.3.0.02,5.07,9]nonane |
InChI |
InChI=1S/C8H11N/c1-2-4-3(1)5-6(4)8-7(5)9-8/h3-9H,1-2H2 |
Clé InChI |
CQQRXOMTYFROPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C3C2C4C3N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


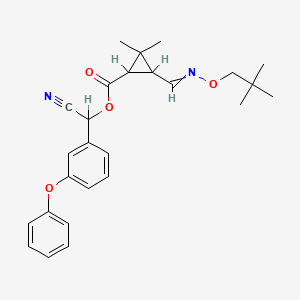
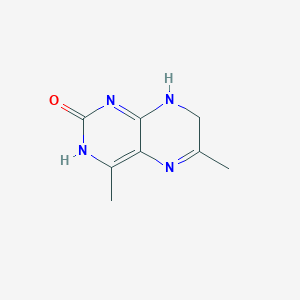

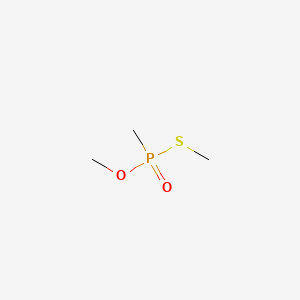
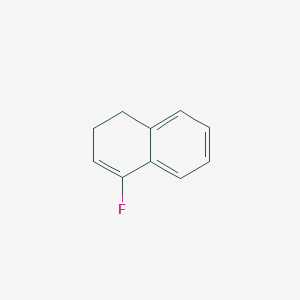
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
